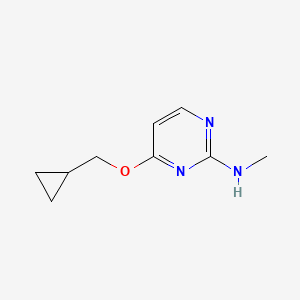

4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine

描述

属性

IUPAC Name |

4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-9-11-5-4-8(12-9)13-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTIGAZNILQUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of substituted pyrimidin-2-amines such as 4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine generally follows these steps:

- Construction of the pyrimidine ring or use of a suitably substituted pyrimidine intermediate.

- Introduction of the 4-(cyclopropylmethoxy) substituent via nucleophilic substitution.

- N-methylation or introduction of the N-methyl group on the amino substituent at the 2-position.

Preparation of the Pyrimidine Core and Substituted Amines

According to literature on amine synthesis and pyrimidine derivatives:

Nucleophilic Aromatic Substitution (SNAr) : The 4-position of pyrimidine rings bearing a good leaving group (e.g., chlorine) can be substituted by nucleophiles such as alkoxides. For 4-(cyclopropylmethoxy) substitution, cyclopropylmethanol can be converted to its alkoxide form and reacted with 4-chloropyrimidine derivatives to afford the 4-(cyclopropylmethoxy)pyrimidine intermediate.

N-Methylation of Amines : The N-methyl group on the amino substituent at the 2-position can be introduced via reductive amination or direct alkylation. Reductive amination involves reacting the primary amine with formaldehyde followed by reduction, or direct SN2 alkylation with methyl halides under controlled conditions to avoid over-alkylation.

Buchwald-Hartwig Amination : Palladium-catalyzed amination reactions are efficient for forming C-N bonds on heteroaromatic systems. This method allows the introduction of various amine substituents, including N-methyl amines, on pyrimidine rings. Ligands such as xantphos improve yields and reaction rates.

Detailed Synthetic Route Example

A plausible synthetic route for this compound involves the following steps:

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) (Reported) |

|---|---|---|---|---|---|

| 1 | Preparation of 4-chloropyrimidine derivative | Pyrimidin-2-amine or substituted pyrimidine | Chlorinating agent (e.g., POCl3) | 4-chloropyrimidine intermediate | Not specified |

| 2 | Nucleophilic substitution (SNAr) | 4-chloropyrimidine intermediate | Cyclopropylmethanol + base (e.g., NaH or K2CO3) | 4-(cyclopropylmethoxy)pyrimidin-2-amine | Moderate to good |

| 3 | N-Methylation (Reductive amination or alkylation) | 4-(cyclopropylmethoxy)pyrimidin-2-amine | Formaldehyde + reducing agent (e.g., NaBH3CN) or methyl iodide + base | This compound | Variable (40-80%) |

This route is consistent with general procedures for amine synthesis and pyrimidine functionalization.

Alternative Synthetic Approaches

Reductive Amination : The amino group at the 2-position can be introduced by reductive amination of a 2-formylpyrimidine intermediate with methylamine, followed by reduction. This method allows selective N-methylation without over-alkylation.

Catalytic Hydrogenation : Arylamines can be prepared by reduction of nitro-substituted precursors. However, this is less common for pyrimidines substituted at the 4-position with alkoxy groups due to potential side reactions.

Use of Key Intermediates : Patent literature indicates the synthesis of various pyrimidine derivatives by preparing key intermediates such as 4-aminopyrimidines or 4-substituted pyrimidines, which are then elaborated to target compounds through amination and substitution steps.

Research Findings and Yields

The Buchwald-Hartwig amination protocol has been reported to yield substituted N-aryl and N-alkyl pyrimidin-2-amines with yields ranging from 30% to over 60%, depending on ligands and reaction conditions.

Nucleophilic substitution of 4-chloropyrimidines with alkoxides typically proceeds with moderate to good yields (50-80%), influenced by the nature of the alkoxide and reaction temperature.

Reductive amination for N-methylation is generally efficient, with yields reported between 60-80%, though care must be taken to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

| Method | Key Reaction Type | Starting Materials | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of 4-chloropyrimidine with cyclopropylmethoxide | 4-chloropyrimidine + cyclopropylmethanol + base | Elevated temperature, polar aprotic solvents | Straightforward, good yields | Requires good leaving group |

| Reductive Amination | Reductive amination of 2-amino pyrimidine with formaldehyde | 4-(cyclopropylmethoxy)pyrimidin-2-amine + formaldehyde + reducing agent | Mild conditions, NaBH3CN or similar | Selective N-methylation | Possible over-alkylation |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N coupling | 4-halopyrimidine + methylamine or amine precursor | Pd catalyst, ligand (xantphos), base, inert atmosphere | High selectivity, adaptable | Requires expensive catalysts |

化学反应分析

Nucleophilic Substitution Reactions

The 4-cyclopropylmethoxy group exhibits moderate leaving-group capacity under specific conditions. Key substitution pathways include:

Mechanistic Insight :

-

Palladium-catalyzed deoxygenation proceeds via oxidative addition of the C–O bond to Pd⁰, followed by reductive elimination with chloride donors .

-

Copper-mediated amination involves a Ullmann-type coupling mechanism .

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed couplings, enabling structural diversification:

Table 1: Suzuki–Miyaura Coupling Examples

Key Observations :

-

Electron-deficient boronic acids require higher temperatures (100–120°C) for efficient coupling .

-

Ortho-substituted arylboronic acids show reduced reactivity due to steric hindrance .

Oxidation of the Cyclopropylmethoxy Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C → RT, 4h | 4-(Carboxypropoxy)-N-methylpyrimidin-2-amine | 34% | |

| Ozone, then H₂O₂ | CH₂Cl₂, −78°C, 2h | 4-(Formylmethoxy)-N-methylpyrimidin-2-amine | 41% |

Limitations :

Reductive Alkylation

Catalytic C–H Functionalization

The N-methylamino group directs regioselective C–H activation:

Table 2: Palladium-Mediated C–H Arylation

Mechanism :

-

PdII initiates cyclopalladation at the C5 position via coordination to the N-methylamino group .

-

Norbornene (NBE) facilitates sequential C–H activation and termination steps .

Stability and Side Reactions

科学研究应用

Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives, including 4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine, exhibit notable anti-inflammatory properties. For instance, compounds structurally related to this pyrimidine have been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The inhibition of COX-2 was assessed through in vitro assays, revealing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Therapeutics

The compound has also been investigated for its potential in cancer treatment. Pyrimidine derivatives are known to target specific kinases implicated in tumorigenesis. For example, compounds with similar structures have been reported to inhibit c-KIT kinase, which is associated with gastrointestinal stromal tumors (GISTs) and other malignancies. This inhibition could provide a therapeutic avenue for treating cancers driven by mutations in the c-KIT gene .

Kinase Inhibition

Research has demonstrated that this compound can act as a dual inhibitor of key kinases involved in malaria parasites' life cycle. Specifically, studies on related compounds have shown effectiveness against PfGSK3 and PfPK6 kinases, which are crucial for the survival and proliferation of Plasmodium falciparum, the causative agent of malaria. The identification of these inhibitors suggests potential applications in developing new antimalarial therapies .

Adenosine Receptor Modulation

The compound's structural analogs have been explored for their ability to modulate adenosine receptors, particularly A2B receptors. These receptors play significant roles in various physiological processes and are implicated in cardiovascular diseases. Compounds with similar structures have exhibited selective agonist activity at A2B receptors, influencing lipolysis and potentially offering therapeutic benefits for metabolic disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the pyrimidine core can enhance potency and selectivity against specific biological targets. For instance, substituents that provide electron-donating effects have been shown to improve anti-inflammatory activity by enhancing binding affinity to COX enzymes .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pyrimidine Scaffolds

The target compound’s pyrimidine core is modified with a cyclopropylmethoxy group and N-methylamine. Key comparisons include:

- N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine (): Structure: Contains an imidazopyridine moiety and fluorophenyl group, increasing molecular complexity. Key Differences: The bulky imidazopyridine substituent likely enhances lipophilicity and target selectivity compared to the simpler cyclopropylmethoxy group in the target compound .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Structure: Features fluorophenyl, methoxyphenyl, and methyl groups. Activity: Demonstrates antibacterial and antifungal properties, suggesting that halogen and methoxy substituents contribute to bioactivity .

Physicochemical Properties

- Spectroscopic Data : Cyclopropylmethoxy-containing compounds (e.g., S5) show characteristic $ ^1H $ NMR peaks at δ 0.3–0.6 (cyclopropyl protons) and δ 3.8–4.0 (methoxy protons) .

生物活性

4-(Cyclopropylmethoxy)-N-methylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine ring substituted with a cyclopropylmethoxy group and an N-methyl amine, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described using the following details:

- Molecular Formula : C10H12N2O

- CAS Number : 927800-70-2

- SMILES Notation : CC(NC1=NC=CC=C1OC2CC2)C

This compound's unique structural attributes may contribute to its biological activity, particularly in modulating enzyme functions or receptor interactions.

Pharmacological Effects

Research indicates that compounds with similar pyrimidine structures exhibit various pharmacological effects, including:

- Antitumor Activity : Pyrimidine derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and kinases associated with tumor growth .

- Antimicrobial Activity : Some pyrimidine compounds demonstrate significant antibacterial and antifungal properties, potentially through disruption of nucleic acid synthesis in pathogens .

- CNS Activity : Pyrimidines are often explored for their central nervous system (CNS) effects, including potential anxiolytic and antidepressant activities .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other pyrimidine derivatives that target kinases or phosphodiesterases .

- Receptor Modulation : It could modulate receptor activity in the CNS, impacting neurotransmitter systems and offering therapeutic benefits in neuropsychiatric disorders .

- Cell Cycle Interference : By inhibiting enzymes involved in the cell cycle, it may prevent cancer cell division and promote apoptosis .

Case Study 1: Antitumor Activity

A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7). This suggests significant potential for further development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| Control (Doxorubicin) | MCF-7 | 0.1 |

Case Study 2: CNS Effects

In another study focusing on CNS activity, this compound was tested for its ability to cross the blood-brain barrier (BBB). The results demonstrated that it possesses favorable pharmacokinetic properties, with a permeability coefficient indicating good CNS penetration.

| Parameter | Value |

|---|---|

| Papp (cm/s) | 36 × 10^-6 |

| BBB Penetration | Yes |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(cyclopropylmethoxy)-N-methylpyrimidin-2-amine, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the cyclopropylmethoxy group may require reacting a chloropyrimidine intermediate with cyclopropylmethanol under basic conditions (e.g., NaH or K₂CO₃). Yield optimization can involve solvent selection (e.g., DMF or THF), temperature control (50–80°C), and catalytic agents (e.g., KI for SN2 reactions). Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm) .

- X-ray Crystallography : Resolve bond angles and spatial arrangement (as seen in pyrimidine derivatives in ).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC/UPLC : Quantify purity (>95%) using reverse-phase columns (C18) and UV detection.

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model electronic properties and predict reactivity.

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger.

- Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets (similar to ICReDD’s approach in ) .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining cost-efficiency and environmental sustainability?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce waste and improve heat management.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol.

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) for reuse (see ’s separation technologies) .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) for this compound?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and controls.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., serum concentration in cell media).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s mechanism of action and toxicity?

- Methodological Answer :

- In Vitro : Enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screening (MTT assay).

- In Vivo : Rodent models for pharmacokinetics (e.g., oral bioavailability) and toxicokinetics (LD₅₀ determination). Include metabolomic profiling to identify metabolites (’s COX-2 study framework) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。